N-(3-hydroxyphenyl)-2-methylpropanamide
Overview
Description
N-(3-hydroxyphenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It features a hydroxyphenyl group attached to a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)-2-methylpropanamide typically involves the reaction of 3-hydroxybenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of N-(3-hydroxyphenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-hydroxyphenyl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The amide group can also participate in interactions with proteins, affecting their function. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-2-methylpropanamide: Similar structure but with the hydroxy group in the para position.
N-(3-methoxyphenyl)-2-methylpropanamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(3-hydroxyphenyl)-2-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: N-(3-hydroxyphenyl)-2-methylpropanamide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-4-3-5-9(12)6-8/h3-7,12H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSXNBKIMXWTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971173 | |
Record name | N-(3-Hydroxyphenyl)-2-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55791-88-3 | |
Record name | Propionanilide, 3'-hydroxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Hydroxyisobutyranilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Hydroxyphenyl)-2-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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